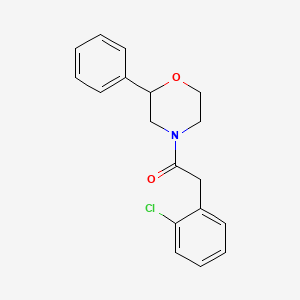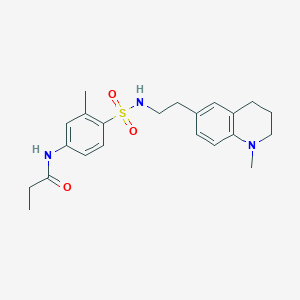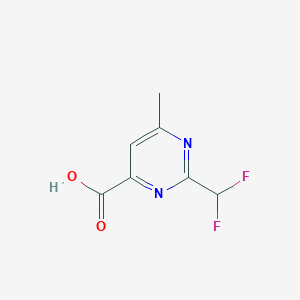![molecular formula C23H17F3N6O5S B2689976 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 847190-48-1](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O5S and its molecular weight is 546.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Heterocyclic compounds incorporating pyrimidine moieties have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of new heterocycles incorporating antipyrine moiety has shown that these compounds possess significant antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008). Such studies suggest that compounds with complex heterocyclic structures, including pyrimidines, may be explored for their potential in antimicrobial applications.
Radioligand Imaging
In the field of radiopharmacy, pyrazolo[1,5-a]pyrimidineacetamides have been utilized as selective ligands for the translocator protein (18 kDa), highlighting their application in positron emission tomography (PET) for imaging purposes. The synthesis of [18F]DPA-714 from related pyrimidine derivatives underscores the utility of such compounds in diagnostic imaging and possibly in the study of neurological disorders (Dollé et al., 2008).
Synthesis of Novel Heterocycles
Research in organic chemistry often focuses on synthesizing novel compounds for various applications, including pharmaceuticals and materials science. The creation of new heterocycles incorporating pyrimidine and pyrazole moieties, for example, demonstrates the interest in these compounds for developing new therapeutic agents or materials with unique properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Compounds with pyrimidine structures have been synthesized and evaluated for their anticonvulsant properties. The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents is an example of such research, indicating the potential therapeutic benefits of these compounds in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Properties
CAS No. |
847190-48-1 |
|---|---|
Molecular Formula |
C23H17F3N6O5S |
Molecular Weight |
546.48 |
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O5S/c1-30-19-17(21(34)31(2)22(30)35)20(29-18(28-19)12-7-9-13(10-8-12)32(36)37)38-11-16(33)27-15-6-4-3-5-14(15)23(24,25)26/h3-10H,11H2,1-2H3,(H,27,33) |
InChI Key |
YMQXMNOPFRRUJA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B2689896.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2689898.png)
![2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2689899.png)






![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
